molecular formula C17H27N3O2S B4719976 ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate

ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate

Cat. No. B4719976
M. Wt: 337.5 g/mol
InChI Key: JSPLBIVTRZFEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate, also known as EDC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EDC is a thiol-reactive compound that can be used to covalently modify proteins and peptides, making it a useful tool in the study of protein structure and function.

Mechanism of Action

Ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate reacts with thiol groups on proteins and peptides to form a stable amide bond. This covalent modification can alter the structure and function of the protein, providing insight into its biological activity.
Biochemical and Physiological Effects:
ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. However, the covalent modification of these molecules can alter their activity, potentially leading to changes in cellular processes.

Advantages and Limitations for Lab Experiments

The use of ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate in lab experiments provides several advantages, including its ability to modify proteins and peptides in a site-specific manner and its compatibility with a wide range of biological molecules. However, ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate can also have non-specific effects on proteins and peptides, leading to potential artifacts in experimental results.

Future Directions

There are several future directions for the use of ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate in scientific research. These include the development of new methods for site-specific protein modification, the use of ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate in the study of protein-ligand interactions, and the application of ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate in drug delivery and biomaterials. Additionally, further studies are needed to fully understand the potential limitations and artifacts associated with the use of ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate in lab experiments.

Scientific Research Applications

Ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate has been widely used in scientific research as a crosslinking reagent to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. It has also been used to modify peptides and proteins for various applications, such as drug delivery and biomaterials.

properties

IUPAC Name

ethyl 4-[3-(diethylamino)propylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-4-20(5-2)13-7-12-18-17(23)19-15-10-8-14(9-11-15)16(21)22-6-3/h8-11H,4-7,12-13H2,1-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPLBIVTRZFEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=S)NC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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